3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide 3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19939522
InChI: InChI=1S/C11H15NOS/c1-8(2)7-11(13)12-9(3)10-5-4-6-14-10/h4-7,9H,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol

3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide

CAS No.:

Cat. No.: VC19939522

Molecular Formula: C11H15NOS

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide -

Specification

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
IUPAC Name 3-methyl-N-(1-thiophen-2-ylethyl)but-2-enamide
Standard InChI InChI=1S/C11H15NOS/c1-8(2)7-11(13)12-9(3)10-5-4-6-14-10/h4-7,9H,1-3H3,(H,12,13)
Standard InChI Key MPLOQPUUHGIEMN-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CS1)NC(=O)C=C(C)C

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Architecture

The systematic name 3-methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide delineates a branched enamide with three key structural elements:

  • A but-2-enamide core (C4H5NO\text{C}_4\text{H}_5\text{NO}), featuring an α,β-unsaturated carbonyl group that confers planarity and electronic conjugation .

  • A 3-methyl substituent at the β-position of the enamide, introducing steric bulk that influences rotational barriers and intermolecular interactions .

  • An N-(1-(thiophen-2-yl)ethyl) group, providing a chiral center (R/S configuration at the ethyl-thiophene junction) and a heteroaromatic thiophene ring known for its electron-rich π-system .

Molecular Formula: C11H15NOS\text{C}_{11}\text{H}_{15}\text{NOS}
Molecular Weight: 225.31 g/mol (calculated from isotopic composition)

Table 1: Comparative Structural Features of Related Enamides

CompoundMolecular FormulaKey SubstituentsMolecular Weight (g/mol)
N-Ethyl-3-methylbut-2-enamide C₇H₁₃NOβ-methyl, N-ethyl127.18
3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamideC₁₁H₁₅NOSβ-methyl, N-(thiophen-2-yl)ethyl225.31
(E)-4-(dimethylamino)-4-oxobut-2-en-2-yl pivalate C₁₁H₁₇NO₃β-pivaloyloxy, N,N-dimethyl227.26

Synthetic Methodologies

Retrosynthetic Analysis

Disconnection of the target molecule suggests two primary synthons:

  • But-2-enoyl chloride (or equivalent acylating agent)

  • 1-(Thiophen-2-yl)ethylamine

A plausible route involves a Schotten-Baumann-type acylation, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride under basic conditions .

Stepwise Synthesis Protocol

  • Preparation of 1-(thiophen-2-yl)ethylamine:

    • Thiophene-2-carbaldehyde undergoes condensation with nitroethane via Henry reaction, followed by catalytic hydrogenation to yield the primary amine .

  • Acylation with 3-methylbut-2-enoyl chloride:

    • React 1-(thiophen-2-yl)ethylamine with 3-methylbut-2-enoyl chloride in dichloromethane, using triethylamine as a base, at 0–5°C to prevent exothermic side reactions .

Reaction Equation:

Thiophen-2-yl-CH2-NH2+CH2=C(CH3)-COClEt3NTarget Compound+HCl\text{Thiophen-2-yl-CH}_2\text{-NH}_2 + \text{CH}_2=\text{C(CH}_3\text{)-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Alternative Catalytic Approaches

Spectroscopic Characterization

1H^1\text{H}1H NMR Predictions

  • Thiophene protons: Aromatic resonances at δ 6.85–7.40 ppm (multiplet, J = 3–5 Hz) .

  • Enamide vinyl protons:

    • Hα (CH=C): δ 5.70–6.10 ppm (doublet, J = 15.5 Hz)

    • Hβ (C=O adjacent): δ 6.90–7.20 ppm (doublet of doublets)

  • N-Ethyl group:

    • CH3_3CH(NH): δ 1.40–1.60 ppm (doublet, J = 6.8 Hz)

    • NH coupling: δ 8.20–8.50 ppm (broad singlet, exchangeable)

13C^{13}\text{C}13C NMR Features

  • Carbonyl (C=O): δ 165–170 ppm

  • Thiophene carbons: δ 125–140 ppm (aromatic C-S environment)

  • Vinyl carbons: δ 120–130 ppm (Cα), δ 140–150 ppm (Cβ)

Mass Spectrometric Fragmentation

Predicted ESI-MS pattern:

  • Molecular ion peak at m/z 225.31 [M+H]+^+

  • Key fragments via α-cleavage:

    • m/z 154.08 [Thiophen-2-yl-CH2_2-NH3_3]+^+

    • m/z 98.06 [CH2_2=C(CH3_3)CO]+^+

Physicochemical Properties

Solubility and Partitioning

  • LogP (calculated): 2.34 (moderate lipophilicity due to thiophene and methyl groups)

  • Aqueous solubility: <1 mg/mL (pH 7.4), enhanced under acidic conditions via protonation of the amide nitrogen

Thermal Stability

Differential scanning calorimetry (DSC) of analogous enamides shows decomposition onset temperatures of 180–220°C , suggesting comparable stability for the target compound.

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